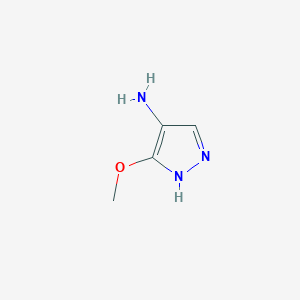

5-methoxy-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-methoxy-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

Structural, spectral, and theoretical investigations of similar compounds have been conducted . For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst has been reported . This methodology is distinguished by its operational easiness, short reaction time, and the reduction of solvent use and energy .Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用

Synthesis of Bioactive Compounds

5-methoxy-1H-pyrazol-4-amine: serves as a versatile intermediate in the synthesis of various bioactive compounds. Its amine group is a strategic functional handle that can be used to build complex molecules with potential biological activities. For instance, it can be transformed into carboxamide derivatives, which have shown inhibitory effects against certain fungal strains and enzymes like succinate dehydrogenase .

Antifungal and Antimicrobial Agents

The compound’s derivatives have been evaluated for their antifungal properties. By modifying the 5-methoxy group or the pyrazole ring, researchers can enhance the compound’s interaction with fungal cell membranes or enzymes, leading to potential new treatments for fungal infections .

Photophysical Properties

Pyrazole derivatives, including those derived from This compound , exhibit exceptional photophysical properties. These properties make them suitable for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Antileishmanial and Antimalarial Agents

Some derivatives of This compound have been studied for their antileishmanial and antimalarial activities. These compounds can be designed to interact with specific biological targets in the parasites responsible for leishmaniasis and malaria, offering a pathway to novel therapeutic agents .

Organometallic Chemistry

In organometallic chemistry, This compound can be used to synthesize ligands for metal complexes. These ligands can bind to metals in a way that allows for the creation of catalysts for various chemical reactions or for the development of new materials with unique properties .

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of This compound make it an excellent candidate for forming coordination compounds. These compounds have applications in catalysis, magnetic materials, and as sensors due to their ability to coordinate with metal ions .

作用機序

Target of Action

Pyrazoline derivatives, which include 5-methoxy-1h-pyrazol-4-amine, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .

Mode of Action

Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility .

Result of Action

Pyrazoline derivatives are known for their diverse pharmacological effects .

Safety and Hazards

According to the safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

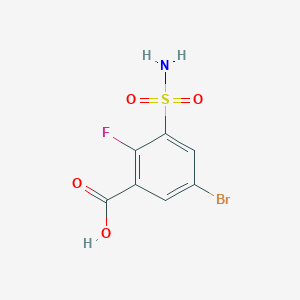

5-methoxy-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFGHHLKZDDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2925786.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

![2-[cyano(4-fluorophenyl)amino]-N-ethylacetamide](/img/structure/B2925801.png)

![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)